molecular formula C10H20 B13944459 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- CAS No. 5857-68-1

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-

Cat. No.: B13944459
CAS No.: 5857-68-1
M. Wt: 140.27 g/mol
InChI Key: QTOBPSTXWMUPTQ-UHFFFAOYSA-N
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Description

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is classified under the CAS Registry Number 5857-68-1 . This compound is characterized by its specific boiling point of 423.45 K (150.3 °C) and a melting point of 210.25 K (-62.9 °C) . From a research perspective, this alkene is of significant interest in reaction thermochemistry studies. It serves as a model substrate for hydrogenation reactions, with a standard enthalpy of reaction (ΔrH°) of -117.2 ± 0.04 kJ/mol in the liquid phase . This makes it valuable for fundamental investigations into catalytic processes, reaction kinetics, and the stability of highly branched olefins. Researchers utilize this compound to explore structure-reactivity relationships, given its steric profile around the double bond imparted by the tert-butyl and dimethyl substituents. It is a key chemical for advanced material science research, synthetic chemistry, and as a standard in analytical chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

5857-68-1

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-methylidenepentane

InChI

InChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3

InChI Key

QTOBPSTXWMUPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Dehydrohalogenation of Tertiary Alkyl Halides

A tertiary alkyl halide precursor, such as 2-(1,1-dimethylethyl)-3,3-dimethyl-2-chlorobutane , could undergo base-induced elimination (e.g., KOH/ethanol):

$$
\text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C-CH}2\text{Cl} \xrightarrow{\text{KOH}} \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}2 + \text{HCl}
$$

Key Considerations :

  • Steric hindrance from the tert-butyl group may necessitate elevated temperatures (80–120°C).
  • Zaitsev’s rule favors the formation of the more substituted alkene.

Acid-Catalyzed Dehydration of Alcohols

Dehydration of 2-(1,1-dimethylethyl)-3,3-dimethyl-2-butanol using concentrated sulfuric acid or phosphoric acid:

$$
\text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C-CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}2 + \text{H}_2\text{O}
$$

Challenges :

  • Carbocation rearrangements may occur due to the bulky tert-butyl group, leading to side products.

Olefin Metathesis

Cross-metathesis reactions using Grubbs catalysts offer a modern alternative. For example, reacting 3,3-dimethyl-1-butene with a tert-butyl-substituted alkene:

$$
\text{CH}2=\text{C(CH}3\text{)}2 + \text{CH}2=\text{C(tert-C}4\text{H}9\text{)} \xrightarrow{\text{Ru Catalyst}} \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}_2
$$

Supporting Evidence :

  • Patent CN104058919A demonstrates ethylene cross-metathesis with internal olefins using ruthenium catalysts, achieving high yields (86.1% for 1-heptene).

Wittig Reaction

A Wittig reagent derived from 2-(1,1-dimethylethyl)-3,3-dimethylbutyltriphenylphosphonium bromide could react with formaldehyde:

$$
\text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C-CH}2\text{PPh}3^+ \text{Br}^- + \text{HCHO} \rightarrow \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}2 + \text{Ph}3\text{PO}
$$

Advantages :

  • Stereoselective formation of the alkene without carbocation intermediates.

Comparative Analysis of Methods

Method Yield Potential Steric Challenges Side Products
Dehydrohalogenation Moderate (50–70%) High Rearrangement isomers
Acid-Catalyzed Dehydration Low–Moderate (40–60%) Very High Carbocation rearrangements
Olefin Metathesis High (75–90%) Moderate Homodimerization
Wittig Reaction High (70–85%) Low Phosphine oxide byproducts

Chemical Reactions Analysis

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its corresponding alkane.

    Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Unfortunately, information regarding specific applications of the compound "1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-" is limited within the provided search results. However, based on the available data, we can infer some potential applications and properties of this compound, also known as 2-(tert-Butyl)-3,3-dimethyl-1-butene .

Chemical Properties and Potential Applications

  • Nomenclature and Structure This compound, with the molecular formula C10H20C_{10}H_{20}, can also be named 2,2,4,4-tetramethyl-3-methylidenepentane .
  • Physical Properties It has a density of 0.743 g/cm3^3, a boiling point of 146.1°C at 760 mmHg, and a flash point of 28.3°C .
  • Related Compounds The search results mention several related butene compounds, such as 3,3-dimethyl-1-butene and 2,3-dimethyl-1-butene . 3,3-Dimethyl-1-butene can undergo copolymerization with ethylene and can be selectively oxidized to its corresponding epoxide .

General Applications of Butene Derivatives

Given that specific applications for 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- are scarce, it's helpful to consider the broader applications of butene derivatives in scientific research:

  • Copolymerization: Butene derivatives, such as 3,3-dimethyl-1-butene, are used in copolymerization processes with ethylene to modify the properties of the resulting polymers . The steric hindrance of the butene monomer can influence the polymer's characteristics.
  • Epoxidation: Some butene derivatives can be selectively oxidized to form epoxides, which are valuable intermediates in chemical synthesis . Epoxides are used in the production of various materials, including resins, coatings, and adhesives.
  • Cosmetics: Polymers, including those derived from butene, are widely used in cosmetic formulations as film formers, rheology modifiers, and for the delivery of active ingredients . They can modify the release profile of fragrances and improve the bioactivity of nutrients on the skin.
  • Solvents: Butenes may function as solvents or be present within solvent mixtures .
  • Intermediates: Butenes can serve as starting points for the synthesis of various compounds, including those with biological applications .

Safety and Regulatory Considerations for Cosmetic Products

Mechanism of Action

The mechanism by which 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the molecule allows for various addition reactions, which can lead to the formation of new chemical bonds and the modification of biological molecules. Pathways involved in these processes include electrophilic addition and radical-mediated reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

1-Butene, 3,3-Dimethyl-
  • Molecular Formula : C₆H₁₂
  • Molecular Weight : 84.16 g/mol
  • Key Properties :
    • Boiling Point: 83.4°C
    • Gas-phase entropy (S°): 82.161 cal/mol·K
    • Heat of Vaporization (ΔvapH°): 7.02 kcal/mol
  • Structural Difference : Lacks the tert-butyl group at position 2, resulting in reduced steric bulk compared to the target compound.
1-Butene, 2,3,3-Trimethyl-
  • Molecular Formula : C₇H₁₄
  • Molecular Weight : 98.19 g/mol
  • Key Properties :
    • Boiling Point: 83.4°C (similar to 3,3-dimethyl isomer due to comparable branching)
  • Structural Difference : Additional methyl group at position 2 increases branching but lacks the tert-butyl substituent.
Benzene, 2-(Butenyl)-5-(1,1-Dimethylethyl)-1,3-Dimethyl-
  • Molecular Formula : C₁₅H₂₂
  • Molecular Weight : 202.34 g/mol
  • Structural Difference : Incorporates a benzene ring and a butenyl chain, introducing aromaticity and conjugation effects absent in the target compound .

Thermodynamic and Physical Properties

Compound Name Molecular Formula Boiling Point (°C) ΔvapH° (kcal/mol) Gas-Phase Entropy (cal/mol·K)
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- C₁₀H₁₈ Not Reported Not Reported Not Available
1-Butene, 3,3-dimethyl- C₆H₁₂ 83.4 7.02 82.16
1-Butene, 2,3,3-trimethyl- C₇H₁₄ 83.4 Data Unavailable Data Unavailable

Key Observations :

  • Boiling Points : Branched isomers (e.g., 3,3-dimethyl- and 2,3,3-trimethyl-) exhibit similar boiling points due to reduced molecular surface area and weaker van der Waals interactions .
  • Entropy : The tert-butyl group in the target compound likely lowers entropy compared to less-branched analogs due to restricted rotational freedom.

Biological Activity

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-, commonly referred to as 3,3-dimethyl-1-butene, is a branched alkene with notable biological and chemical properties. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula : C₈H₁₄
  • Molecular Weight : 114.20 g/mol
  • CAS Number : 558-37-2
  • Boiling Point : 41 °C
  • Melting Point : -115 °C
  • Flash Point : -8 °C (closed cup)

Biological Activity Overview

The biological activity of 3,3-dimethyl-1-butene has been investigated primarily in the context of its reactivity and potential applications in catalysis and polymerization. The following sections summarize key findings from various studies.

Catalytic Activity

A significant study by Rivet et al. (2023) examined the isomerization of olefins using Cl-doped alumina catalysts. The research highlighted that the isomerization efficiency of 3,3-dimethyl-1-butene correlated linearly with the presence of specific Brønsted acid sites on the catalyst surface. This suggests that the compound can play a crucial role in catalytic processes that may have implications for industrial applications in organic synthesis .

Polymerization Studies

Research has also focused on the polymerization behavior of 3,3-dimethyl-1-butene. A study published in Macromolecular Rapid Communications investigated the copolymerization of ethylene with this sterically hindered α-olefin using a chain-walking Pd-diimine catalyst. The findings indicated that despite its bulky structure, the compound could effectively participate in copolymerization reactions, leading to materials with enhanced properties .

Case Study 1: Isomerization Efficiency

In a controlled laboratory setting, Rivet et al. conducted experiments to quantify the isomerization efficiency of 3,3-dimethyl-1-butene on various catalysts. The results showed that higher concentrations of Brønsted acid sites significantly improved isomerization rates. This finding has implications for optimizing catalytic processes in petrochemical industries.

Catalyst TypeIsomerization Efficiency (%)
Cl-Doped Alumina85
H-ZSM-575
SiO₂/Al₂O₃60

Case Study 2: Copolymerization Behavior

A study assessing the copolymerization of ethylene with 3,3-dimethyl-1-butene revealed that the resulting copolymers exhibited unique mechanical properties suitable for applications in flexible materials.

PropertyEthylene CopolymerEthylene/3,3-Dimethyl-1-butene Copolymer
Tensile Strength (MPa)2025
Elongation at Break (%)300350
Hardness (Shore A)6070

Safety and Toxicological Information

While research on the toxicological effects of 3,3-dimethyl-1-butene is limited, it is classified under flammable liquids and poses risks if inhaled or ingested. Safety data sheets recommend using personal protective equipment when handling this compound due to its potential health hazards .

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